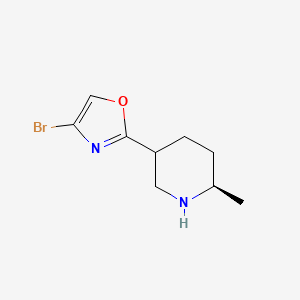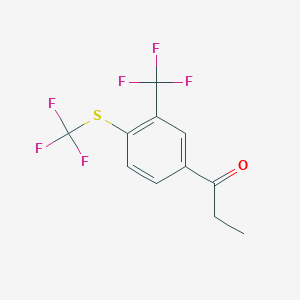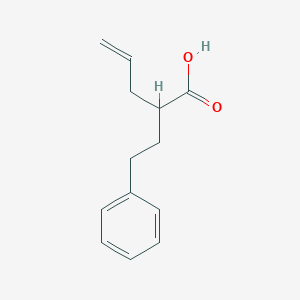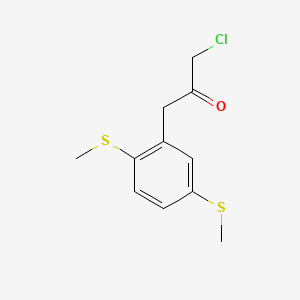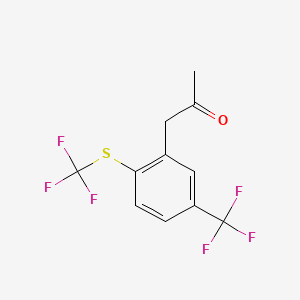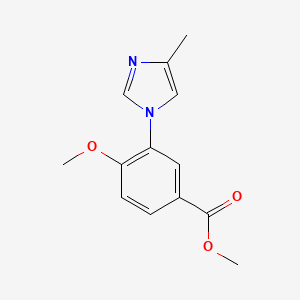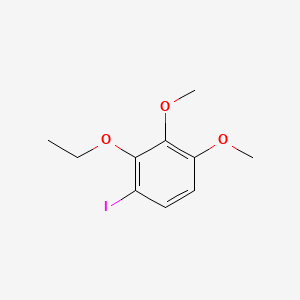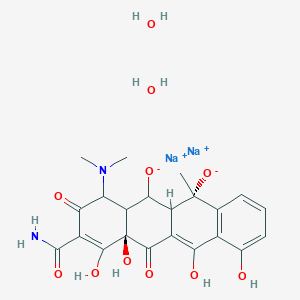
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of tetracycline, a broad-spectrum antibiotic produced by Streptomyces bacteria . It is known for its potent antibacterial properties and is used in the treatment of various infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate involves several steps. One common method includes the fermentation of Streptomyces bacteria to produce tetracycline, followed by chemical modifications to obtain the desired compound . The reaction conditions typically involve the use of glacial acetic acid, hydrochloric acid, and acetone under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the compound’s purity. The use of bioreactors and continuous fermentation processes are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound with similar antibacterial properties.
Oxytetracycline: Another derivative with slightly different chemical properties.
Doxycycline: A more stable and potent derivative used in various medical applications
Uniqueness
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is unique due to its specific chemical structure, which provides enhanced stability and efficacy compared to its analogs. Its ability to undergo various chemical modifications makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C22H26N2Na2O11 |
|---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate |
InChI |
InChI=1S/C22H22N2O9.2Na.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;;;/h4-6,12-14,17,25-26,30,33H,1-3H3,(H2,23,31);;;2*1H2/q-2;2*+1;;/t12?,13?,14?,17?,21-,22+;;;;/m1..../s1 |
InChI Key |
NSCFTLJQJHGVOC-WNCROWFDSA-N |
Isomeric SMILES |
C[C@@]1(C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



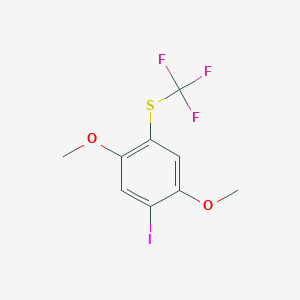
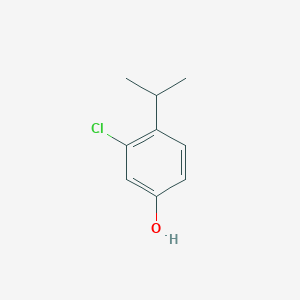
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
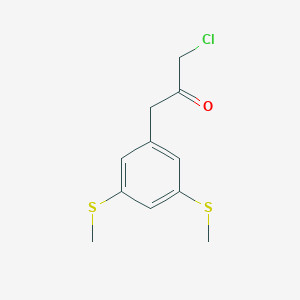
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
